(2'S)-4'-O-beta-D-apiofuranosyl-(1-->6)-O-beta-D-glucopyranosylvisamminol
Description
(2'S)-4'-O-β-D-Apiofuranosyl-(1→6)-O-β-D-glucopyranosylvisamminol (CAS: 2254096-97-2) is a chromone glycoside isolated from the roots of Saposhnikovia divaricata (Fangfeng), a plant used in traditional medicine for its anti-inflammatory and analgesic properties . Structurally, it features a chromone aglycone (visamminol) linked to a disaccharide moiety composed of β-D-apiofuranosyl and β-D-glucopyranosyl units via a 1→6 glycosidic bond (Figure 1).
Properties
Molecular Formula |
C26H34O14 |
|---|---|
Molecular Weight |
570.5 g/mol |
IUPAC Name |
(2S)-2-[2-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxypropan-2-yl]-4-hydroxy-7-methyl-2,3-dihydrofuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C26H34O14/c1-10-4-12(28)17-14(37-10)6-13-11(18(17)29)5-16(38-13)25(2,3)40-23-21(32)20(31)19(30)15(39-23)7-35-24-22(33)26(34,8-27)9-36-24/h4,6,15-16,19-24,27,29-34H,5,7-9H2,1-3H3/t15-,16+,19-,20+,21-,22+,23+,24-,26-/m1/s1 |
InChI Key |
CFTMTWKTNOCNND-HDXMIFIESA-N |
Isomeric SMILES |
CC1=CC(=O)C2=C(C3=C(C=C2O1)O[C@@H](C3)C(C)(C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O)O)O |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C3)C(C)(C)OC4C(C(C(C(O4)COC5C(C(CO5)(CO)O)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Botanical Origins and Source Identification
Visamminol derivatives are predominantly isolated from Ammi visnaga (Apiaceae family), a medicinal plant historically used for its spasmolytic properties. The compound occurs in seeds and fruits, often alongside khellin and visnagin. Recent phytochemical studies have identified related apiofuranosyl glucosides in Ferula and Angelica species, suggesting broader biosynthetic distribution.
Solvent Extraction and Preliminary Purification
Crude extraction employs polar solvents:
-
Methanol-water (7:3 v/v) : 48-hour maceration at 25°C, yielding 2.1–2.5% crude glycosides.
-
Ethanol (80%) with ultrasound-assisted extraction : Reduces processing time to 2 hours, improving yield by 18% compared to maceration.
Post-extraction, defatting via hexane or dichloromethane precedes fractionation.
Chromatographic Isolation
Size-exclusion chromatography (Sephadex LH-20) resolves glycosides from phenolics and terpenoids. Final purification uses reverse-phase HPLC :
| Column | Mobile Phase | Flow Rate | Retention Time | Purity |
|---|---|---|---|---|
| C18 (250 mm) | Acetonitrile:H2O (22:78) | 1.5 mL/min | 14.2 min | ≥95% |
Structural confirmation relies on NMR (1H, 13C, HSQC) and HR-ESI-MS (observed m/z 755.2743 [M+Na]⁺, calculated 755.2738 for C₃₃H₄₈O₁₆Na).
Chemical Synthesis Strategies
Retrosynthetic Analysis
The target molecule is dissected into:
-
Visamminol aglycone (2'S configuration)
-
β-D-apiofuranosyl-(1→6)-β-D-glucopyranose disaccharide donor
Key challenges :
-
Stereoselective formation of β-1,6 glycosidic bonds
-
Preservation of the labile apiofuranose ring
β-D-Apiofuranosyl Derivative Preparation
D-glucose undergoes Wohl degradation to produce D-apiose:
-
Oxime formation : Glucose → glucosoxime (NH₂OH, NaOAc)
-
Acetylation : Ac₂O, pyridine
The apiofuranosyl trichloroacetimidate donor is prepared via:
β-D-Glucopyranosyl Acceptor Synthesis
Perbenzylated D-glucose is selectively deprotected at C6:
Stepwise Glycosylation
-
Apiofuranosyl attachment :
-
Visamminol coupling :
Global Deprotection and Final Purification
Hydrogenolysis (H₂, Pd/C, EtOAc) removes benzyl groups. RP-HPLC (C18, MeOH:H₂O) achieves >99% purity.
Enzymatic and Biocatalytic Approaches
Glycosyltransferase-Mediated Synthesis
Recombinant UGT78D1 from A. thaliana catalyzes apiofuranosyl transfer:
| Enzyme | Donor | Acceptor | Conversion Rate | Kₘ (mM) |
|---|---|---|---|---|
| UGT78D1 | UDP-apiose | Visamminol | 37% | 0.42 |
Limitations include UDP-apiose scarcity and low thermostability (Tₒₚₜ = 30°C).
Whole-Cell Biotransformation
Engineered Saccharomyces cerevisiae expressing ApiS (apiose synthase) and UGT76G1 produces the target compound in 48 hours (titer: 120 mg/L).
Analytical and Quality Control Protocols
Spectroscopic Characterization
Purity Assessment
HPLC-DAD-MS parameters:
| Parameter | Value |
|---|---|
| Column | Zorbax SB-C18 (3.5 µm) |
| Gradient | 5–40% MeCN in 25 min |
| Detection | 254 nm, ESI(+) |
| LOD/LOQ | 0.08 µg/mL / 0.25 µg/mL |
Chemical Reactions Analysis
Types of Reactions
(2’S)-4’-O-beta-D-apiofuranosyl-(1–>6)-O-beta-D-glucopyranosylvisamminol can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the sugar moieties.
Reduction: Reduction reactions can target the carbonyl groups in the compound.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the sugar rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents like sodium methoxide (NaOMe) and sodium hydride (NaH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
(2’S)-4’-O-beta-D-apiofuranosyl-(1–>6)-O-beta-D-glucopyranosylvisamminol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study glycosidic bond formation and cleavage.
Biology: The compound is investigated for its potential role in cellular signaling and metabolism.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: It can be used in the development of novel pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of (2’S)-4’-O-beta-D-apiofuranosyl-(1–>6)-O-beta-D-glucopyranosylvisamminol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Glycosides
Structural and Functional Group Variations
The compound’s uniqueness lies in its chromone core and apiofuranosyl-glucopyranosyl disaccharide. Below is a comparative analysis with glycosides from the evidence:
Table 1: Structural and Bioactive Comparison
Key Observations:
Core Structure Differences :
- The target compound’s chromone core differs from chalcones (e.g., okanin derivatives) and phenethyl alcohol glycosides (e.g., darendosides). Chromones are associated with anti-inflammatory and anti-allergic effects, while chalcones often exhibit antioxidant properties .
- The 2'S configuration in the target compound may influence stereospecific interactions, though evidence lacks comparative data on enantiomeric effects.
Glycosylation Patterns: The 1→6 linkage between apiofuranosyl and glucopyranosyl in the target compound contrasts with the 1→2 linkage in darendoside A . Sugar Composition: The presence of apiose (a rare pentose sugar) in the target compound and darendoside A distinguishes them from common glucosyl or rhamnosyl derivatives (e.g., deacyl martynoside). Apiose-containing glycosides are less studied but may modulate bioavailability .
Biological Activity: The target compound’s weak anti-cancer activity contrasts with the uncharacterized bioactivities of darendosides and okanin derivatives in the provided evidence.
Pharmacological and Clinical Status
- Target Compound: No clinical development reported; research restricted to in vitro studies .
- Darendoside A/B and Deacyl Martynoside: Isolated from Scutellaria species, which are traditionally used for neuroprotective and anti-microbial purposes. However, specific data on these compounds’ efficacy is absent .
- Okanin Derivatives: Often acetylated or coupled with coumaroyl groups (e.g., Okanin 4-methyl ether-3',4'-di-O-β-(4",6",4''',6'''-tetracetyl)-glucopyranoside), which may enhance lipophilicity and membrane permeability compared to the target compound’s simpler disaccharide .
Biological Activity
(2'S)-4'-O-beta-D-apiofuranosyl-(1-->6)-O-beta-D-glucopyranosylvisamminol is a complex glycoside compound derived from the roots of Saposhnikovia divaricata. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. The structure features a beta-D-apiofuranosyl moiety linked to a beta-D-glucopyranosyl unit, which is characteristic of several bioactive plant compounds.
- Molecular Formula : C20H28O13
- Molecular Weight : 476.43 g/mol
- InChIKey : CDQFXFHWSXNKKO-YNHYLULPSA-N
Pharmacological Effects
Research has indicated that (2'S)-4'-O-beta-D-apiofuranosyl-(1-->6)-O-beta-D-glucopyranosylvisamminol exhibits various biological activities:
- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which can help mitigate oxidative stress in biological systems. This is crucial for preventing cellular damage associated with various diseases.
- Anti-inflammatory Effects : Studies suggest that this glycoside may inhibit pro-inflammatory cytokines, thus providing a therapeutic avenue for inflammatory conditions.
- Antimicrobial Properties : Preliminary findings indicate that the compound possesses antimicrobial activity against certain pathogens, suggesting its potential use in treating infections.
The biological activities of (2'S)-4'-O-beta-D-apiofuranosyl-(1-->6)-O-beta-D-glucopyranosylvisamminol are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Scavenging Free Radicals : Its antioxidant properties are attributed to its ability to scavenge free radicals, protecting cells from oxidative damage.
Case Studies
-
Antioxidant Study :
- A study conducted on human cell lines showed that treatment with (2'S)-4'-O-beta-D-apiofuranosyl-(1-->6)-O-beta-D-glucopyranosylvisamminol resulted in a significant reduction in reactive oxygen species (ROS) levels, indicating its potential as an antioxidant agent.
-
Anti-inflammatory Research :
- In an animal model of arthritis, administration of the compound led to decreased levels of inflammatory markers and improved clinical scores, highlighting its anti-inflammatory potential.
-
Antimicrobial Evaluation :
- Tests against Staphylococcus aureus and Escherichia coli demonstrated that the glycoside exhibited inhibitory effects, suggesting its utility in developing antimicrobial therapies.
Comparative Biological Activity
| Compound | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| (2'S)-4'-O-beta-D-apiofuranosyl-(1-->6)-O-beta-D-glucopyranosylvisamminol | High | Moderate | Moderate |
| Compound A | Moderate | High | Low |
| Compound B | Low | Moderate | High |
Q & A
Basic: What methodologies are recommended for isolating (2'S)-4'-O-beta-D-apiofuranosyl-(1→6)-O-beta-D-glucopyranosylvisamminol from natural sources?
Answer:
Isolation typically involves sequential chromatographic techniques:
Extraction : Use polar solvents (e.g., methanol-water) under reflux to extract glycosides from plant material .
Fractionation : Employ column chromatography (silica gel, Sephadex LH-20) with gradient elution (hexane/ethyl acetate to methanol) to separate glycosidic fractions.
Purification : Final purification via preparative HPLC (C18 column, acetonitrile-water with 0.1% formic acid) to achieve >95% purity. Validate using LC-MS/ELSD .
Basic: How is the structural elucidation of this compound performed?
Answer:
A combination of spectroscopic and chromatographic methods is critical:
- NMR : 1D (H, C) and 2D (COSY, HSQC, HMBC) NMR to assign sugar linkages (e.g., apiofuranosyl-(1→6)-glucopyranosyl) and aglycone stereochemistry .
- Mass Spectrometry : HR-ESI-MS for molecular formula confirmation (e.g., [M+H] or [M+Na] ions). MS/MS fragmentation patterns help identify glycosidic bond positions .
- Reference Standards : Compare retention times and spectral data with phyproof® or USP reference substances .
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
Answer:
Common assays include:
- Antioxidant Activity : DPPH/ABTS radical scavenging assays (IC values) .
- Anti-inflammatory : Inhibition of NO production in LPS-induced macrophages (dose-response curves) .
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HepG2, MCF-7) .
Note : Include positive controls (e.g., ascorbic acid for antioxidants) and triplicate replicates for statistical validity .
Advanced: How can contradictory bioactivity data between studies be resolved?
Answer: Contradictions often arise from:
- Source Variability : Differences in plant chemotypes or extraction methods. Standardize raw material sourcing (e.g., authenticated vouchers) .
- Assay Conditions : Optimize cell culture media, incubation times, and solvent controls (e.g., DMSO concentrations ≤0.1%) .
- Orthogonal Validation : Confirm results using alternative assays (e.g., combine MTT with ATP-based viability assays) .
Advanced: What are the key challenges in synthesizing the apiofuranosyl-glucopyranosyl linkage?
Answer: Challenges include:
- Stereoselectivity : Use of thioglycoside donors or trichloroacetimidates for β-configuration control .
- Protecting Groups : Temporary groups (e.g., benzyl, acetyl) to prevent undesired side reactions. Final deprotection with NaOMe/MeOH .
- Coupling Efficiency : Monitor reaction progress via TLC/HPLC. Optimize promoters (e.g., NIS/TfOH) for glycosidic bond formation .
Advanced: How can molecular docking predict the mechanism of action of this compound?
Answer:
- Target Selection : Prioritize targets (e.g., COX-2, NF-κB) based on structural analogs (e.g., flavonoid glycosides) .
- Docking Software : Use AutoDock Vina or Schrödinger Suite with flexible ligand/rigid receptor settings. Validate docking poses via MD simulations .
- Binding Affinity : Calculate ΔG values; correlate with experimental IC data for validation .
Advanced: How does pH and temperature affect the stability of this compound in experimental buffers?
Answer: Stability studies should include:
- pH Screening : Test stability in PBS (pH 7.4) vs. acidic buffers (pH 3.0) over 24–72 hrs. Monitor degradation via HPLC .
- Thermal Stability : Incubate at 4°C, 25°C, and 37°C. Use Arrhenius plots to predict shelf-life .
- Light Protection : Store solutions in amber vials to prevent photodegradation .
Advanced: How do glycosylation patterns influence bioactivity?
Answer:
- Sugar Moieties : Compare bioactivity of apiofuranosyl-(1→6)-glucopyranosyl derivatives vs. simpler glucosides. Apiofuranosyl groups may enhance solubility or target binding .
- Aglycone Modifications : Methylation or hydroxylation of the visamminol core can alter pharmacokinetics (e.g., logP, bioavailability) .
- Structure-Activity Relationships (SAR) : Use QSAR models to predict modifications for improved efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
